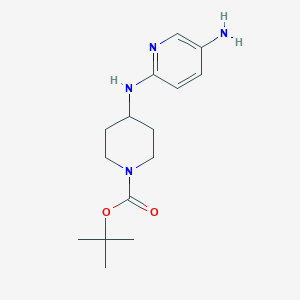
Tert-Butyl-(3-Brom-2-oxopropyl)carbamát
Übersicht
Beschreibung
Tert-butyl (3-bromo-2-oxopropyl)carbamate is a chemical compound with the CAS Number: 72072-03-8 . It has a molecular weight of 252.11 .
Molecular Structure Analysis
The InChI code for Tert-butyl (3-bromo-2-oxopropyl)carbamate is1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) . Chemical Reactions Analysis
Tert-butyl (3-bromo-2-oxopropyl)carbamate can be used as an alkylating reagent for the synthesis of various compounds . For example, it can be used in the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird Tert-Butyl-(3-Brom-2-oxopropyl)carbamát als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet. Seine Brom- und Carbamát-Funktionsgruppen machen es zu einem vielseitigen Zwischenprodukt für die Konstruktion komplexer Moleküle, die als Enzyminhibitoren oder Rezeptormodulatoren wirken können .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion von heterozyklischen Verbindungen. Seine Reaktivität ermöglicht die Einführung der tert-Butylcarbamatschutzgruppe, die für die Synthese von Peptiden und anderen empfindlichen organischen Molekülen entscheidend ist .
Materialwissenschaften
In den Materialwissenschaften kann this compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Seine Einarbeitung in Polymere kann zu Veränderungen der thermischen Stabilität, Hydrophobizität und anderer Materialeigenschaften führen, die für die Entwicklung neuer Materialien wichtig sind .
Biochemieforschung
Forscher in der Biochemie verwenden diese Verbindung für Studien zur Proteinmodifikation. Die tert-Butylcarbamátgruppe ist besonders nützlich zum Schutz von Aminen an Aminosäuren und Proteinen während biochemischer Modifikationen, was für die Untersuchung der Proteinfunktion und -struktur entscheidend ist .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie kann this compound für die Entwicklung neuartiger Agrochemikalien untersucht werden. Sein strukturelles Gerüst kann in Verbindungen integriert werden, die zur Schädlingsbekämpfung oder zur Steigerung des Pflanzenwachstums entwickelt wurden .
Umweltwissenschaften
Die potenziellen Anwendungen dieser Verbindung in den Umweltwissenschaften umfassen die Entwicklung von chemischen Sensoren und Absorbentien. Ihre Funktionsgruppen können mit Umweltverschmutzern interagieren und so zu deren Nachweis und Entfernung aus Ökosystemen beitragen .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromo-2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFDGMKSRTZSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72072-03-8 | |
| Record name | tert-butyl N-(3-bromo-2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)
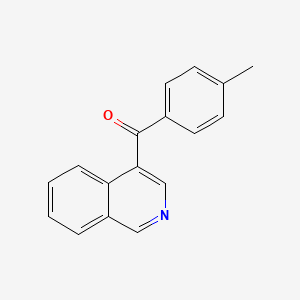


![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)

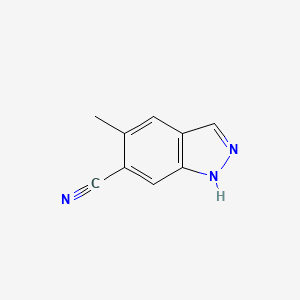
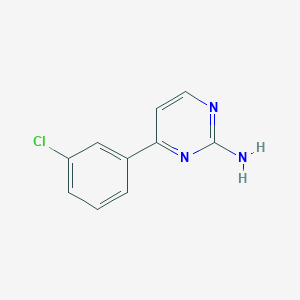
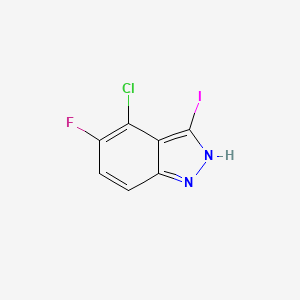
![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

